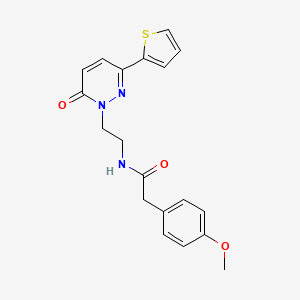

2-(4-methoxyphenyl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide

Description

2-(4-Methoxyphenyl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide is a synthetic small molecule featuring a pyridazinone core substituted with a thiophen-2-yl group at position 3 and a 4-methoxyphenylacetamide moiety linked via an ethyl chain. The pyridazinone ring (a six-membered heterocycle with two adjacent nitrogen atoms) is a pharmacologically significant scaffold known for its diverse biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory effects .

Properties

IUPAC Name |

2-(4-methoxyphenyl)-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S/c1-25-15-6-4-14(5-7-15)13-18(23)20-10-11-22-19(24)9-8-16(21-22)17-3-2-12-26-17/h2-9,12H,10-11,13H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJXWOFLGSQXMMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-methoxyphenyl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. Its unique structure, featuring a methoxyphenyl group and a thiophene moiety, suggests diverse interactions with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 369.44 g/mol. The IUPAC name indicates its structural complexity, which includes a pyridazinone core and functional groups that may influence its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C19H19N3O3S |

| Molecular Weight | 369.44 g/mol |

| Purity | Typically 95% |

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in various disease pathways. For instance, it may interact with phosphoinositide 3-kinases (PI3K), which are crucial in cell signaling pathways related to cancer and metabolism .

- Receptor Binding : It may bind to specific receptors, modulating their activity and influencing cellular responses. This property is particularly relevant for compounds targeting cancer-related pathways.

- Signal Transduction Modulation : The compound could affect cellular signaling pathways, leading to alterations in cell behavior, which is essential for therapeutic applications in oncology and inflammation.

Biological Activity Studies

Recent studies have evaluated the biological effects of this compound in various contexts:

Anticancer Activity

In a study focused on cancer cell lines, the compound exhibited significant cytotoxic effects against multiple cancer types, including breast and lung cancer cells. The mechanism was linked to its ability to induce apoptosis through the activation of caspase pathways .

Anti-inflammatory Effects

Another area of investigation involved the anti-inflammatory properties of this compound. It was found to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. This inhibition could provide therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Case Studies

- Case Study on Cancer Cell Lines : A research team investigated the effects of the compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent activity compared to standard chemotherapeutics .

- Inflammation Model : In an animal model of inflammation induced by carrageenan, administration of the compound resulted in a significant decrease in paw edema, demonstrating its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of pyridazinone-acetamide derivatives. Key structural variations among analogues include:

Pharmacological Activity

- Anti-Cancer Potential: Pyridazinone derivatives with chlorophenyl or fluorophenyl substituents (e.g., compounds 15–21 in ) exhibit cytotoxicity against AGS gastric cancer cells, with IC₅₀ values in the micromolar range. The thiophene group in the target compound may offer improved selectivity due to its electronic profile .

- Enzyme Inhibition: N-[2-(4-Methoxyphenyl)ethyl]acetamide derivatives (e.g., compound 3a) inhibit protein tyrosine phosphatase 1B (PTP1B) with IC₅₀ = 69 µM, suggesting the 4-methoxyphenyl group enhances target binding . The target compound’s pyridazinone-thiophene core may similarly interact with enzyme active sites.

- Metabolic Effects : Compounds with 4-methoxyphenyl groups (e.g., 3a–3c) reduce blood glucose levels by 20–25% in diabetic rat models, highlighting the pharmacophore’s relevance in metabolic disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.